molecular formula C18H27FN2 B10890841 1-(4-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine

1-(4-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B10890841
M. Wt: 290.4 g/mol
InChI Key: LRTGIPILKOYLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative featuring a 4-fluorobenzyl group at the N1 position and a 4-methylcyclohexyl substituent at the N4 position. Piperazine derivatives are widely studied for their diverse pharmacological properties, including receptor modulation, enzyme inhibition, and anticancer activity.

Properties

Molecular Formula

C18H27FN2

Molecular Weight

290.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C18H27FN2/c1-15-2-8-18(9-3-15)21-12-10-20(11-13-21)14-16-4-6-17(19)7-5-16/h4-7,15,18H,2-3,8-14H2,1H3

InChI Key

LRTGIPILKOYLJW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

1-(4-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a fluorobenzyl group and a methylcyclohexyl group. This unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems.

This compound has been studied for its interaction with various receptors, including:

  • Cannabinoid Receptors : It exhibits selective binding to the CB1 receptor, which is implicated in appetite regulation and neuroprotection. The compound has shown a Ki value of 220 nM for CB1, indicating a moderate affinity compared to other known ligands .
  • Tyrosinase Inhibition : Recent studies have highlighted its role as a competitive inhibitor of tyrosinase, an enzyme critical in melanin production. One derivative demonstrated an IC50 value of 0.18 μM, significantly more potent than the standard kojic acid (IC50 = 17.76 μM) in inhibiting tyrosinase from Agaricus bisporus .

Antimelanogenic Effects

The compound's ability to inhibit tyrosinase suggests potential applications in treating hyperpigmentation disorders. In vitro studies on B16F10 melanoma cells showed that it could reduce melanin synthesis without cytotoxic effects, making it a promising candidate for cosmetic formulations aimed at skin lightening .

Neuroprotective Properties

The cholinergic hypothesis of Alzheimer's disease has led to the exploration of piperazine derivatives as acetylcholinesterase (AChE) inhibitors. Some derivatives of related compounds have demonstrated significant AChE inhibition, which may suggest similar potential for this compound in enhancing cholinergic transmission .

Anti-obesity Potential

Given its interaction with cannabinoid receptors, the compound may also serve as an anti-obesity agent. Its selective inverse agonism at the CB1 receptor can potentially reduce appetite and promote weight loss without the psychiatric side effects associated with first-generation CB1 antagonists .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • Study on Tyrosinase Inhibition : A detailed synthesis and evaluation of various piperazine derivatives showed that modifications could enhance inhibitory potency against tyrosinase, suggesting that structural optimization is key to developing effective antimelanogenic agents .
  • Neuropharmacological Assessment : Research into piperazine derivatives has indicated their potential as neuroprotective agents through cholinergic modulation. Compounds exhibiting AChE inhibitory activity were compared against established drugs like neostigmine, providing insights into their therapeutic viability in neurodegenerative diseases .

Data Table: Biological Activities Summary

Activity TypeMechanism/TargetIC50 / Ki ValueReference
Tyrosinase InhibitionCompetitive Inhibition0.18 μM
CB1 Receptor BindingSelective Inverse AgonismKi = 220 nM
AChE InhibitionCholinergic ModulationNot specified

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H22FN
  • Molecular Weight : 251.34 g/mol
  • Structural Features : The presence of the fluorine atom enhances lipophilicity and metabolic stability, which can significantly influence pharmacological properties.

Neuropharmacology

1-(4-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine is believed to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar structures have shown the potential to modulate neurotransmitter reuptake and release, which is crucial for treating neuropsychiatric disorders such as depression and anxiety.

Antitumor Activity

Preliminary studies indicate that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's structural similarity to known cytotoxic agents positions it as a candidate for further investigation in cancer therapeutics .

Synthesis of Derivatives

The compound serves as a scaffold for synthesizing new derivatives with enhanced biological activity. For instance, modifications to the piperazine ring or substituents can lead to compounds with improved efficacy against specific biological targets.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Neurotransmitter Interaction Studies : Research has demonstrated that similar piperazine derivatives can bind to serotonin and dopamine receptors, influencing their signaling pathways. Further studies are needed to elucidate specific interactions and affinities for these receptors.
  • Cytotoxicity Assays : In vitro studies have shown that compounds related to this compound exhibit significant cytotoxicity against cancer cell lines, such as HT-29 (colon cancer) and A549 (lung cancer) cells, suggesting potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR) Analysis

Compound NameStructural FeaturesIC50 (µM)Activity
This compoundFluorobenzyl & methylcyclohexyl substituentsTBDTBD
1-(4-Methoxyphenyl)piperazineMethoxy group on phenyl5.41High Antagonist
1-(3-Chlorobenzyl)-4-piperidineChlorine substitution on benzene3.20Moderate Antagonist

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values indicate higher potency.

Application AreaObservations
NeuropharmacologyModulation of serotonin and dopamine receptors
Antitumor ActivityCytotoxic effects on colon and lung cancer cell lines
Derivative SynthesisPotential for creating compounds with enhanced properties

Comparison with Similar Compounds

Structural Analogues in the Benzylpiperazine Class

1-(4-Fluorobenzyl)piperazine (pFBP)

  • Structure : Lacks the 4-methylcyclohexyl group at N3.
  • Activity: Classified as a designer drug with psychostimulatory effects.
  • Applications : Primarily associated with illicit use due to its amphetamine-like effects .

1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine

  • Structure : N4 substituent is a tetrahydrofuran-derived group.
  • Activity : High affinity for σ1 receptors (Ki < 1 nM) and selectivity over σ2, dopamine D2, and other receptors. Demonstrated utility as a radiotracer ([18F]10) for brain imaging, with excellent pharmacokinetics (brain-to-blood ratio > 10 in mice) .
  • Key Difference : The tetrahydrofuran group enhances blood-brain barrier penetration compared to the methylcyclohexyl group, which may limit central nervous system (CNS) activity in the target compound .

Cyclohexyl-Substituted Piperazines

MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)

  • Structure : Cyclohexyl group at N1 and a diphenylethyl group at N4.
  • Activity : Originally developed as an analgesic, later misused as a synthetic opioid. Exhibits µ-opioid receptor agonism but lacks the fluorobenzyl group, reducing its metabolic stability compared to the target compound .

trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine

  • Structure : Cyclohexyl ring substituted with a 3-methoxyphenyl group.
  • Activity : Potent 5-HT1A receptor ligand (Ki = 0.028 nM) with >78,000-fold selectivity over D2 and α1 receptors. The methoxyphenyl group enhances π-π interactions in the receptor binding pocket, a feature absent in the target compound’s methylcyclohexyl substituent .

Anticancer Piperazine Derivatives

1-(4-Chlorobenzhydryl)-4-substitutedbenzoylpiperazines

  • Structure : N4 substituent is a chlorobenzhydryl group.
  • Activity : Demonstrated cytotoxicity against multiple cancer cell lines (e.g., HEPG2, MCF7) with IC50 values < 10 µM. The chlorobenzhydryl moiety enhances DNA intercalation, whereas the methylcyclohexyl group in the target compound may prioritize membrane receptor modulation .

Enzyme-Targeted Derivatives

[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives

  • Structure : Fluorobenzyl group retained; N4 substituted with aromatic carbonyl groups.
  • Activity : Tyrosinase inhibitors with IC50 values as low as 0.8 µM. The carbonyl group facilitates enzyme active-site binding, a mechanism distinct from the methylcyclohexyl group’s steric effects .

Research Findings and Mechanistic Insights

  • Role of Fluorobenzyl Group : Enhances lipophilicity and metabolic stability across derivatives, critical for CNS-targeted agents (e.g., σ1 radiotracer ) and enzyme inhibitors .
  • Aromatic/Complex Groups: Chlorobenzhydryl (anticancer ) and methoxyphenylcyclohexyl (5-HT1A ) substituents enable diverse binding modes via π-π stacking or hydrophobic interactions.
  • Therapeutic Potential: The target compound’s combination of fluorobenzyl and methylcyclohexyl groups may balance selectivity and stability, warranting further studies in receptor modulation or anticancer applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.